Ranatuerin-2CPb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIMDTIKNTAKTVAVGLLDKIKCKITGC |
Origin of Product |
United States |
Discovery and Advanced Isolation Methodologies of Ranatuerin 2cpb and Its Analogues
Methodologies for Peptide Collection from Biological Sources
The primary source for the discovery of ranatuerin peptides is the skin secretion of frogs. mdpi.com These secretions, rich in a diverse array of bioactive compounds, are collected using methods that are designed to be effective while minimizing harm to the animals.
A common and well-established technique involves the stimulation of peptide release from the granular glands in the frog's skin. nih.govallenpress.com This is often achieved through the administration of norepinephrine, a neurotransmitter that induces the contraction of these glands, leading to the expulsion of their contents. nih.govallenpress.com The stimulation can be performed via injection into the dorsal lymph sac or through immersion of the frog in a solution containing norepinephrine. allenpress.com The released secretions are then carefully collected from the skin surface.
In some cases, mild electrical stimulation can also be used to induce secretion. researchgate.net Another approach involves gently stressing the animal, which can trigger the release of defensive secretions. pensoft.net Once collected, the secretions, which are a complex mixture of peptides, proteins, and other molecules, are often lyophilized (freeze-dried) to preserve their integrity for subsequent analysis. nih.gov This process provides a stable starting material for the isolation of specific peptides like Ranatuerin-2CPb.
Precursor cDNA Cloning and Sequence Identification
To understand the genetic basis of this compound and to identify its analogues, researchers employ molecular cloning techniques to determine the sequence of the precursor cDNA. nih.gov This approach provides the complete amino acid sequence of the prepropeptide, which includes a signal peptide, an acidic spacer region, and the mature peptide sequence. mdpi.comnih.gov
The "shotgun" cloning method is a powerful technique that has been successfully used to identify the cDNA encoding Ranatuerin-2Pb. nih.gov This process typically involves the following steps:
RNA Extraction: Total RNA is extracted from the frog's skin tissue or, innovatively, from the lyophilized skin secretions themselves. nih.govresearchgate.net
cDNA Synthesis: The extracted mRNA is used as a template to synthesize complementary DNA (cDNA) using reverse transcriptase.
3'-RACE (Rapid Amplification of cDNA Ends): A degenerate primer, designed based on conserved regions of known ranatuerin peptide precursors, is used in a polymerase chain reaction (PCR) to amplify the 3' end of the target cDNA. nih.gov
Cloning and Sequencing: The amplified cDNA products are then cloned into a vector and sequenced to determine the nucleotide sequence. mdpi.comnih.gov
The translated open-reading frame of the sequenced cDNA reveals the full amino acid sequence of the precursor. nih.gov This information is crucial for confirming the identity of the isolated peptide and for identifying novel analogues within the same peptide family. For instance, the precursor for Ranatuerin-2Pb from Rana pipiens was found to contain a 22-amino acid signal peptide, an acidic spacer, and a conserved "-KR-" processing site just before the mature peptide sequence. nih.gov
The primary structures of this compound and some of its analogues are presented in the table below.
| Peptide Name | Amino Acid Sequence |
| This compound | GLFLDTLKGLAGKLLQGLKCIKAGCKP |
| Ranatuerin-2Ca | GLFLDTLKGAAKDVAGKLLEGLKCKIAGCKP |
| Ranatuerin-2CSa | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC |
Table 1: Amino acid sequences of this compound and its analogues. nih.govnih.gov
Chromatographic Purification Techniques for this compound
The crude skin secretion is a complex mixture requiring a multi-step purification process to isolate individual peptides like this compound. researchgate.net High-performance liquid chromatography (HPLC) is the cornerstone of this purification strategy, particularly in its reversed-phase configuration (RP-HPLC). nih.govlcms.cz
The general workflow for the chromatographic purification of this compound involves:
Initial Fractionation: The lyophilized crude secretion is first reconstituted and subjected to an initial separation step. This often involves passing the mixture through a Sep-Pak C18 cartridge, which separates components based on their hydrophobicity. nih.govnih.gov
Reversed-Phase HPLC: The partially purified fractions are then subjected to one or more rounds of RP-HPLC. nih.govnih.gov This technique separates peptides based on their differential affinity for a nonpolar stationary phase (the column) and a polar mobile phase (the solvent). lcms.cz
Columns: A variety of column chemistries are employed to achieve optimal separation. Commonly used columns include those with octadecylsilyl (C18), butylsilyl (C4), and diphenylmethylsilyl stationary phases. nih.gov The choice of column depends on the specific properties of the peptides being separated.
Mobile Phase: A gradient of increasing organic solvent concentration (typically acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides from the column. lcms.cz The TFA helps to improve peak shape and resolution. lcms.cz
Monitoring and Collection: The elution of peptides is monitored by measuring the absorbance of the column effluent at a specific wavelength (e.g., 214 nm). nih.gov Fractions corresponding to individual peaks are collected for further analysis.
Purity Assessment: The purity of the isolated peptide is assessed by analytical RP-HPLC and mass spectrometry to ensure a homogenous sample. nih.gov
Chemical Synthesis and Preparation of Ranatuerin 2cpb and Its Derivatives
Solid-Phase Peptide Synthesis Methodologies
The primary method for producing Ranatuerin-2CPb and its analogues is Solid-Phase Peptide Synthesis (SPPS). nih.govresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. openaccessjournals.combachem.com The entire synthesis process can be automated, which is suitable for creating complex and long peptides. openaccessjournals.com
Research confirms that Ranatuerin-2Pb, a closely related peptide, was successfully created using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. nih.govresearchgate.net This specific chemistry is a common and robust strategy for SPPS. asm.org The general cycle for Fmoc-SPPS, which would be applied for each amino acid in the this compound sequence, involves several key steps:
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid or peptide chain, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.com
Washing: The resin is thoroughly washed to remove the deprotection agent and by-products. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain. bachem.com For the synthesis of ranatuerin analogues, activation has been achieved using reagents like O-benzotriazol-1-yl-N,N,N,N-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and diisopropylethylamine (DIPEA). google.com
Final Washing: The resin is washed again to remove excess reagents and soluble by-products, leaving the elongated peptide chain ready for the next cycle. bachem.com
This cycle is repeated until the full amino acid sequence of this compound is assembled. Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). bachem.com Automated peptide synthesizers, such as those from Applied Biosystems, are frequently used for these procedures. google.comgoogle.com
| Step | Procedure | Purpose | Typical Reagents |
|---|---|---|---|
| 1. Deprotection | Removal of the N-terminal Fmoc group. | To expose the terminal amine for the next coupling reaction. | 20-40% Piperidine in DMF |
| 2. Washing | Rinsing the solid support. | To remove excess deprotection reagents and by-products. | Dimethylformamide (DMF), Dichloromethane (DCM) |
| 3. Amino Acid Coupling | Activation and addition of the next Fmoc-protected amino acid. | To elongate the peptide chain. | Fmoc-amino acid, HBTU, HOBt, DIPEA |
| 4. Final Washing | Rinsing the solid support. | To remove unreacted amino acids and coupling reagents. | Dimethylformamide (DMF), Dichloromethane (DCM) |
Optimization of Synthetic Yields and Purity
Achieving high yield and purity is a critical goal in peptide synthesis. For Ranatuerin-2Pb, a purity of over 95% has been successfully obtained. nih.gov This level of purity is essential for accurate biological and structural studies. The final purification of the crude peptide after cleavage from the resin is most commonly accomplished using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.govgoogle.com
Several factors are optimized to maximize the final yield and purity:
Coupling Efficiency: Ensuring each amino acid coupling step goes to completion is vital. The choice of activating reagents, such as the combination of HBTU/HOBt, is made to promote efficient and rapid amide bond formation. google.com
Resin Selection: The type of resin used can influence the outcome of the synthesis. For peptides with a C-terminal amide, a specific resin like Rink Amide resin is chosen. google.com For instance, the synthesis of ranatuerin analogues has utilized a 4-(2,4-dimethoxy-phenyl-Fmoc-aminomethyl)phenoxyacetamido-ethyl resin. google.com
Purification Protocol: The gradient of the mobile phase (typically acetonitrile (B52724) and water with 0.1% TFA) in RP-HPLC is carefully optimized to resolve the target peptide from impurities and truncated or deletion sequences that may have formed during synthesis. nih.gov
Analytical Verification: After purification, the molecular mass of the peptide is confirmed using techniques like electrospray mass spectrometry to ensure the correct product has been synthesized. nih.gov
Considerations for Post-Synthetic Modifications and Functionalization
Post-synthetic modifications are chemical alterations made to the peptide after its primary sequence has been assembled. These modifications are crucial for achieving the native structure and function of the peptide or for creating derivatives with enhanced or novel properties. mdpi.comntu.ac.uk
A key post-synthetic modification for many ranatuerin peptides, including Ranatuerin-2Pb, is the formation of an intramolecular disulfide bond between two cysteine residues, creating a cyclic "Rana-box" domain at the C-terminus. nih.govgoogle.comnih.gov For the synthetic Ranatuerin-2Pb, this disulfide bridge was formed through air-oxidation at room temperature over several days after the peptide was purified. nih.gov
Furthermore, the synthesis of derivatives through modification is a common strategy to study structure-activity relationships. nih.gov For Ranatuerin-2Pb, researchers have synthesized truncated analogues to investigate the importance of specific regions of the peptide. nih.gov
Examples of such derivatives include:
RPa: A truncated analogue of Ranatuerin-2Pb. nih.gov
RPb: A truncated analogue that is also C-terminally amidated (SFLTTVKKLVTNLAAL-NH₂). nih.gov Amidation is a common modification that can increase peptide stability and biological activity. researchgate.net
Another proposed functionalization for ranatuerin peptides involves substituting the cysteine residues with other amino acids, such as alanine (B10760859) or serine, to produce linear analogues lacking the disulfide bridge. google.com This allows researchers to assess the functional importance of the cyclic structure. google.com
| Peptide | Description | Key Modification | Reference |
|---|---|---|---|
| Ranatuerin-2Pb | Full-length peptide | Intramolecular disulfide bond | nih.gov |
| RPa | Truncated analogue | Shortened sequence, contains disulfide bond | nih.gov |
| RPb | Truncated analogue | Shortened sequence, C-terminal amidation | nih.gov |
| Cys → Ala/Ser Analogue | Proposed derivative | Substitution of Cysteine residues to prevent disulfide bond formation | google.com |
Structural Elucidation and Conformational Analysis of Ranatuerin 2cpb
Primary Structure Analysis and Sequence Homology
The primary structure, the linear sequence of amino acids, is fundamental to a protein's function. For Ranatuerin-2CPb, this sequence provides insights into its relationship with other peptides in the ranatuerin-2 (B1576050) family.
Comparative Sequence Analysis within the Ranatuerin-2 Family
This compound was identified from the skin secretions of the frog Rana pipiens. nih.gov Like other ranatuerin-2 peptides, it is initially synthesized as a precursor protein. This precursor has a typical structure that includes a signal peptide region of 22 amino acids, an acidic spacer peptide region, and a classical -KR- propeptide convertase processing site, which is cleaved to release the mature 34-amino acid peptide. nih.gov
A comparison of the amino acid sequence of this compound with other members of the ranatuerin-2 family reveals both conserved regions and areas of variability. These peptides are characterized by a C-terminal cyclic domain, but the primary structure outside of this domain is not highly conserved. nih.gov For instance, ranatuerin-2 peptides from different frog species show variations in their amino acid sequences, including deletions and substitutions. nih.govnih.gov
Table 1: Amino Acid Sequences of Selected Ranatuerin-2 Family Peptides
| Peptide Name | Organism | Sequence |
|---|---|---|
| This compound | Rana pipiens | GLFLDTLKGAAKDVAGKLLEGLKCKITGCKP |
| Ranatuerin-2Pb | Rana pipiens | GFFDSLKGVAKGVAKDLAGKLQGLKCIKAGCKP |
| Ranatuerin-2Cb | Rana clamitans | GLFLDTLKGLAGKLLQGLKCIKAGCKP |
| Ranatuerin-2CSa | Rana cascadae | GILSSFKGVAKGVAKDLAGKLLETLKCKITGC |
| Ranatuerin-2-AW | Amolops wuyiensis | GFMDTAKNVAKNVAATLLDKLKCKITGGC |
This table is interactive. Click on the headers to sort the data.
Identification of Conserved Residues and Variable Regions
In contrast, the N-terminal and central regions of ranatuerin-2 peptides exhibit significant variation in their amino acid composition. nih.govnih.gov This variability is thought to contribute to the diverse spectrum of antimicrobial activity observed among different members of the family. google.com
Secondary Structure Characterization
The secondary structure refers to the local folding of the polypeptide chain into regular structures like alpha-helices and beta-sheets. savemyexams.com The secondary structure of this compound is highly dependent on its environment.
Circular Dichroism (CD) Spectroscopy for Helical Content Determination
Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides. wikipedia.orgmdpi.com This method measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral nature of protein secondary structures. wikipedia.org For this compound and its analogues, CD studies have shown that they adopt a random coil conformation in aqueous solutions. researchgate.netnih.gov However, in a membrane-mimicking environment, such as a 50% trifluoroethanol (TFE)/water mixture or in the presence of liposomes, these peptides form a significant α-helical structure. researchgate.net
The characteristic CD spectra of an α-helix show negative bands at approximately 208 nm and 222 nm. mdpi.comnih.gov The intensity of these bands can be used to estimate the percentage of helical content in the peptide.
Influence of Solvent Environment on Secondary Structure
The solvent environment plays a crucial role in determining the secondary structure of this compound. The transition from a random coil in an aqueous solution to an α-helix in a hydrophobic or membrane-like environment is a common feature of many antimicrobial peptides. mpg.ded-nb.info This conformational flexibility is believed to be important for their mechanism of action, allowing them to remain unstructured in the bloodstream and fold into their active, helical conformation upon interacting with bacterial membranes. mpg.de
Studies on ranatuerin-2 peptides have shown that the helical content can be influenced by the specific lipid composition of the membrane. For example, the helical content of Ranatuerin-2Pb was observed to decrease when interacting with a membrane model mimicking that of E. coli. researchgate.net
Table 2: Estimated Secondary Structure Content of Ranatuerin-2Pb and its Analogs in Different Environments
| Peptide | Environment | α-Helix (%) | β-Sheet (%) | Other (%) |
|---|---|---|---|---|
| Ranatuerin-2Pb | Aqueous Buffer | Low | Low | High |
| Ranatuerin-2Pb | 50% TFE/H₂O | High | Low | Low |
| RPa (truncated analog) | 50% TFE/H₂O | Moderate | Low | Moderate |
| RPb (truncated analog) | 50% TFE/H₂O | High | Low | Low |
This table is interactive and based on findings for Ranatuerin-2Pb, a close homolog of this compound. researchgate.net
Tertiary Structure Determination and Dynamic Analysis
While a high-resolution 3D structure of this compound has not been explicitly reported, studies on the closely related ranatuerin-2CSa using nuclear magnetic resonance (NMR) spectroscopy have provided significant insights. nih.gov In a membrane-mimicking solvent, ranatuerin-2CSa adopts a helix-turn-helix conformation. nih.gov This suggests that this compound likely adopts a similar elongated, helical structure upon interacting with bacterial membranes.
The determination of a peptide's tertiary structure is often accomplished through techniques like X-ray crystallography and NMR spectroscopy. wikipedia.orgcsbsju.edu These methods provide detailed atomic coordinates, allowing for a precise understanding of the peptide's three-dimensional arrangement. wikipedia.orgcsbsju.edu The dynamic nature of these peptides, transitioning between different conformations, is a key aspect of their biological function and can be studied using molecular dynamics simulations. mpg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structures of peptides and small proteins directly in a solution state, which mimics their physiological environment more closely than crystalline states. nih.govnih.gov This method is particularly valuable for peptides that are challenging to crystallize. nih.gov The process involves using NMR experiments to derive spatial constraints, such as inter-proton distances through Nuclear Overhauser Effect (NOE) data, which are then used in computational molecular modeling to generate a family of structures consistent with the experimental data. nih.govdavuniversity.org
While a specific, high-resolution 3D structure for this compound determined via NMR is not available in public databases, extensive studies on closely related ranatuerin-2 family members, such as Ranatuerin-2CSa, provide a robust model for its likely structural characteristics. nih.gov For Ranatuerin-2CSa, NMR analysis revealed that the peptide does not adopt a defined secondary structure in a simple aqueous solution. nih.gov However, when introduced into a membrane-mimicking environment, such as a mixture of water and 2,2,2-trifluoroethanol (B45653) (TFE), it folds into a distinct helix-turn-helix conformation. nih.gov This suggests that this compound likely exists as a flexible, random coil in aqueous solution and adopts its functional, ordered structure upon interacting with bacterial membranes. nih.govresearchgate.net
Insights into Conformational Flexibility and Stability
The conformational flexibility of ranatuerin peptides is a key aspect of their function. Like many amphibian antimicrobial peptides, this compound is likely unstructured in an aqueous environment, allowing it to diffuse efficiently. nih.govresearchgate.net This flexibility permits it to adopt a more rigid, amphipathic helical structure upon encountering the specific lipid environment of a target cell membrane. nih.govnih.gov
Key Structural Motifs and Domains
Analysis of the C-Terminal Cyclic "Rana Box" Domain
A defining characteristic of many peptides isolated from Ranid frogs is a C-terminal cyclic domain, often referred to as the "Rana box". researchgate.netnih.gov In the ranatuerin-2 family, this motif typically consists of a six-membered ring (hexapeptide) formed by an intramolecular disulfide bond. nih.govgoogle.com This cyclic structure is a highly conserved feature among many related peptides, although its direct role in bioactivity can vary between peptide families. mdpi.com For some peptides, the removal of the Rana box can dramatically reduce activity, while for others, it is considered dispensable. mdpi.comnih.gov In ranatuerins, this domain contributes to the peptide's structural stability and proper orientation for membrane interaction. nih.govmdpi.com
Characterization of Disulfide Bond Linkages
The cyclic "Rana box" is formed by a covalent disulfide bond (S-S bond) between the thiol groups of two cysteine residues within the peptide sequence. nih.gov This intramolecular bridge is a critical post-translational modification that locks a portion of the peptide into a ring structure. nih.gov In the closely related Ranatuerin-2Cb, the disulfide bond occurs between the cysteine residues at positions 20 and 25 of the amino acid sequence. uniprot.org This linkage is essential for maintaining the tertiary structure of the C-terminal domain. nih.gov The formation of this bond is an oxidative process that provides significant conformational stability to the peptide when it is secreted into the extracellular environment.
Role of Amphipathicity and Hydrophobic/Hydrophilic Segregation
Amphipathicity, the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) residues, is a cornerstone of the structure and function of most antimicrobial peptides, including this compound. imrpress.comnih.gov These peptides are typically cationic, carrying a net positive charge from basic amino acid residues, and possess a substantial proportion of hydrophobic residues. imrpress.com
When the peptide folds into an α-helix upon membrane interaction, this segregation becomes pronounced, with the hydrophobic amino acids aligning on one face of the helix and the hydrophilic, cationic residues on the opposite face. nih.gov This amphipathic structure is crucial for its mechanism of action, allowing the cationic face to interact with the negatively charged components of bacterial membranes while the hydrophobic face inserts into the lipid bilayer, leading to membrane disruption. researchgate.net Analysis of Ranatuerin-2Pb demonstrates this principle, showing a distinct hydrophobic face on its helical wheel plot. nih.gov
Data Tables
Table 1: Physicochemical Properties of Ranatuerin-2Pb This table outlines the calculated properties for Ranatuerin-2Pb, a closely related peptide, which provides insight into the characteristics of this compound.
| Property | Value | Reference |
| Net Charge (z) | +4 | nih.gov |
| Hydrophobicity (H) | 0.486 | nih.gov |
| Hydrophobic Moment (µH) | 0.368 | nih.gov |
Molecular Mechanisms of Action of Ranatuerin 2cpb
Interaction with Biological Membranes
The initial and most critical step in the antimicrobial action of Ranatuerin-2Pb is its interaction with the biological membranes of microorganisms. nih.govmdpi.com The peptide is part of the ranatuerin-2 (B1576050) family, which is known for broad-spectrum activity against bacteria. nih.gov The physicochemical properties of Ranatuerin-2Pb, such as its net positive charge and amphipathic nature, are crucial for its membrane-disrupting functions. nih.govmdpi.com
A study on Ranatuerin-2Pb and its analogues synthesized the peptide to investigate its structure-activity relationship. nih.gov The findings from this research provide the primary basis for understanding its membrane interactions. nih.gov
Table 1: Physicochemical Properties of Ranatuerin-2Pb and Analogues Press the "Toggle Details" button to see more information on the hydrophobic moment and the specific amino acid sequences.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Toggle Details |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | +4 | 0.486 | Hydrophobic Moment (µH): 0.368 Data from bioevaluation study of Ranatuerin-2Pb. nih.gov |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | +3 | 0.540 | Hydrophobic Moment (µH): Not Provided Analogue with RT removed. nih.gov |
| RPb | SFLTTVKKLVTNLAAL-NH2 | +3 | 0.613 | Hydrophobic Moment (µH): Not Provided Analogue with 18 C-terminal amino acids removed and amidation. nih.gov |
Source: Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues. nih.gov
Antimicrobial peptides that form α-helices, a characteristic of Ranatuerin-2Pb in membrane-like environments, are generally understood to permeabilize membranes through several proposed mechanisms. nih.govnih.gov These models describe how peptides disrupt the lipid bilayer integrity, leading to the leakage of cellular contents and cell death. nih.govresearchgate.netfrontiersin.org
Barrel-Stave Model : In this model, the peptides insert perpendicularly into the membrane, assembling like the staves of a barrel to form a central aqueous pore. mdpi.comnih.govresearchgate.net The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while their hydrophilic surfaces line the channel. researchgate.net
Toroidal Pore Model : Similar to the barrel-stave model, peptides insert into the membrane to form a pore. nih.govresearchgate.net However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules. researchgate.netfrontiersin.org
Carpet Model : In this mechanism, the peptides accumulate on the surface of the membrane, parallel to the lipid headgroups, forming a "carpet-like" layer. nih.govresearchgate.net Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete pores. researchgate.netfrontiersin.org
For Ranatuerin-2Pb, experimental evidence suggests a mechanism involving the formation of transient transmembrane pores, which allows small molecules like ions and ATP to leak from the cell. nih.gov Furthermore, Ranatuerin-2Pb was observed to exhibit a nonspecific killing effect against bacterial cells and cancer cells, which has been likened to a detergent-like effect upon the cell membrane, a characteristic reminiscent of the carpet model. nih.gov Its analogue, RPb, demonstrated a rapid bacterial killing manner via membrane permeabilization. nih.gov
The initial contact between cationic AMPs and microbial cells is primarily driven by electrostatic interactions. mdpi.commdpi.com Bacterial membranes are rich in negatively charged components, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol), which creates a strong electrostatic attraction for positively charged peptides like Ranatuerin-2Pb. nih.govmdpi.com
Ranatuerin-2Pb possesses a net charge of +4, a feature that facilitates its electrostatic attachment to the negatively charged surfaces of bacterial membranes. nih.gov It is proposed that the basic (positively charged) amino acid residues in the peptide contribute to binding the phospholipid head groups. nih.gov This initial binding is a prerequisite for the subsequent steps of membrane disruption. nih.govmdpi.com The amide group, as seen in the analogue RPb, can further enhance adsorption and penetration by forming hydrogen bonds and strengthening electrostatic interactions with membrane phospholipids. mdpi.com
The interaction of Ranatuerin-2Pb with membranes induces significant structural changes in the peptide itself. nih.gov In aqueous environments, the peptide likely exists in an unstructured conformation. nih.gov However, upon associating with membrane-mimicking environments, such as liposomes or TFE/water solutions, Ranatuerin-2Pb folds into an α-helical structure. nih.gov This transition to a defined secondary structure is a common feature of AMPs and is essential for their lytic activity. imrpress.com The formation of an amphipathic α-helix allows the peptide to insert its hydrophobic face into the lipid core of the membrane while its hydrophilic face interacts with the lipid headgroups or lines an aqueous pore. imrpress.com
The binding of AMPs can also perturb the dynamics of the lipid bilayer itself. nih.gov This phenomenon, sometimes termed the "sand in the gearbox" model, suggests that the accumulation of peptides on the membrane can interfere with the function of membrane proteins by altering the physical properties of the bilayer. nih.govresearchgate.net Studies on other AMPs have shown they can decrease the lateral diffusion of lipids and cause local thinning of the membrane, effects that are most pronounced in the lipids directly surrounding the bound peptide. semanticscholar.org While not specifically detailed for Ranatuerin-2Pb, these effects are plausible consequences of its accumulation and insertion into the bacterial membrane.
Intracellular Target Modulation and Interference with Cellular Processes
While membrane disruption is a primary mechanism for many AMPs, it is now widely accepted that some peptides can translocate into the cytoplasm and interfere with essential intracellular processes. imrpress.comresearchgate.net These peptides may inhibit the synthesis of DNA, RNA, and proteins, or interfere with enzymatic activity. researchgate.netimrpress.com
For Ranatuerin-2Pb, the primary mechanism of action appears to be membrane permeabilization. nih.gov However, the possibility of intracellular activity cannot be entirely ruled out, as studies on other AMPs have shown that even at sublethal concentrations, they can enter the cell and disrupt internal functions. mdpi.com
Several antimicrobial agents function by inhibiting the synthesis of nucleic acids. uobabylon.edu.iqlibretexts.org This can be achieved by targeting enzymes essential for DNA replication or RNA transcription. sigmaaldrich.com For example, some antibiotics inhibit DNA gyrase, an enzyme that unwinds DNA for replication, while others like rifampicin (B610482) bind to RNA polymerase to block the initiation of transcription. uobabylon.edu.iqsigmaaldrich.com
Although it is a known mechanism for some AMPs, there is currently limited direct evidence from the provided search results to suggest that Ranatuerin-2Pb specifically inhibits nucleic acid synthesis. researchgate.netimrpress.com Its rapid, lytic action is more consistent with severe membrane damage. nih.gov
Protein biosynthesis is a fundamental biological process where genetic information from mRNA is translated into proteins by ribosomes. wikipedia.org This process is a target for numerous antibiotics. nih.gov Disruption can occur at various stages, from the initiation of translation to the elongation of the polypeptide chain. wikipedia.org Some AMPs are thought to enter the bacterial cytoplasm and bind to ribosomes or other components of the translation machinery, thereby halting protein production. researchgate.net
As with nucleic acid synthesis, specific studies demonstrating that Ranatuerin-2Pb disrupts protein biosynthesis are not available in the provided search results. The potent membrane-disrupting activity of Ranatuerin-2Pb likely causes cell death before significant inhibition of intracellular processes like protein synthesis can be observed. nih.gov
Interference with Essential Metabolic Pathways
The primary antimicrobial mechanism of the amphibian peptide Ranatuerin-2Pb does not conform to the classic model of metabolic pathway inhibition, where a specific enzyme is targeted and inhibited, such as in the action of sulfonamides. Instead, Ranatuerin-2Pb instigates a catastrophic failure of cellular metabolism through the physical disruption of the microbial cell membrane. mdpi.commdpi.com This mode of action, common to many antimicrobial peptides (AMPs), leads to a rapid cessation of metabolic activities essential for viability by compromising the structural and functional integrity of the cell's primary barrier. mdpi.com
The permeabilization of the cell membrane has two immediate and critical consequences for metabolic processes. Firstly, it causes the dissipation of vital transmembrane electrochemical gradients. These ion gradients are indispensable for numerous cellular functions, most notably the generation of ATP through cellular respiration. The loss of membrane potential effectively uncouples energy production, leading to a rapid depletion of the cell's energy currency and halting ATP-dependent metabolic pathways.
Secondly, the formation of pores or other membrane defects results in the uncontrolled leakage of essential intracellular contents. mdpi.com This includes ions, nutrients, metabolic intermediates, and crucial enzymes required for all metabolic cycles. Research findings on Ranatuerin-2Pb, isolated from the skin secretion of the frog Rana pipiens, and its synthetic analogues provide direct evidence for this membrane-disrupting action. nih.govnih.gov
Detailed Research Findings:
Membrane Permeability: Studies utilizing fluorescent nucleic acid stains, such as SYTOX Green, have demonstrated that Ranatuerin-2Pb and its truncated analogue, RPb, rapidly compromise the integrity of the bacterial cell membrane. nih.gov This dye is normally impermeant to cells with intact membranes but fluoresces upon binding to nucleic acids when the membrane is breached. The observed increase in fluorescence upon exposure to the peptide is a clear indicator of membrane permeabilization. nih.gov
Leakage of Cytoplasmic Enzymes: Further evidence of membrane disruption is the documented release of the cytoplasmic enzyme L-Lactate Dehydrogenase (LDH) from cells upon treatment with Ranatuerin-2Pb. nih.govnih.gov LDH is a large, soluble protein that should remain within a healthy cell; its detection in the extracellular medium confirms that the membrane has been severely damaged, allowing for the escape of macromolecules. nih.govloinc.orgwikipedia.org The loss of LDH and other essential enzymes and substrates from the cytoplasm leads to an immediate and irreversible shutdown of metabolic pathways.
Rapid Bactericidal Action: Time-kill kinetic assays show that Ranatuerin-2Pb and its analogues can kill Staphylococcus aureus within minutes. nih.govresearchgate.net This rapid timeline is characteristic of a mechanism based on physical membrane disruption rather than the slower process of inhibiting a metabolic pathway, which would require time for the depletion of downstream products.
The following table summarizes key findings from a study on Ranatuerin-2Pb and its truncated analogues, illustrating their effects on cellular integrity.
| Peptide | Target Organism/Cell | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| Ranatuerin-2Pb | S. aureus | Time-Kill Kinetics (at 4x MIC) | Complete bacterial killing within 10 minutes. | nih.gov |
| Ranatuerin-2Pb | NCI-H157 (Lung Cancer Cell) | LDH Release | Induced the highest degree of LDH leakage among the tested peptides, indicating significant membrane damage. | nih.gov |
| RPa (Analogue) | S. aureus | Time-Kill Kinetics (at 4x MIC) | Complete bacterial killing within 10 minutes. | nih.gov |
| RPb (Analogue) | S. aureus | Membrane Permeability (SYTOX Green) | Effectively permeabilized the cell membrane. | nih.govresearchgate.net |
| RPb (Analogue) | NCI-H157 (Lung Cancer Cell) | LDH Release | Exhibited negligible LDH leakage, suggesting higher selectivity compared to the parent peptide. | nih.gov |
Structure Activity Relationship Sar Studies of Ranatuerin 2cpb
Contributions of Specific Amino Acid Residues to Activity
The specific sequence of amino acids in Ranatuerin-2CPb dictates its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are critical determinants of its antimicrobial efficacy. nih.gov
The effectiveness of AMPs is governed by a delicate balance between their net positive charge and hydrophobicity. nih.govmdpi.com The positive charge facilitates the initial electrostatic attraction to negatively charged bacterial membranes, while hydrophobicity promotes the peptide's insertion into and disruption of the lipid bilayer. mdpi.comfrontiersin.org
In studies on Ranatuerin-2Pb, the parent peptide possesses a net charge of +4 and a hydrophobicity value of 0.486. nih.govmdpi.com A truncated and amidated analogue, RPb, was designed with a reduced net charge of +3 but a higher hydrophobicity of 0.613. nih.govmdpi.com This modification resulted in an analogue that not only retained but, in some cases, exhibited a broader spectrum of antimicrobial activity, highlighting that a simple increase in charge is not always optimal and that the interplay with hydrophobicity is key. nih.govmdpi.com Similarly, research on Ranatuerin-2-AW demonstrated that increasing the net charge and hydrophobicity by substituting acidic amino acids with lysine (B10760008) and introducing a leucine (B10760876) residue significantly enhanced the peptide's function. nih.gov These findings underscore that precise modifications to the peptide's primary sequence can modulate its charge and hydrophobicity to optimize its therapeutic potential. researchgate.netresearchgate.net
Alanine (B10760859) scanning is a widely used technique to determine the functional contribution of individual amino acid residues within a peptide. nih.gov This method involves systematically replacing each amino acid in the sequence with alanine and observing the resulting changes in biological activity. mdpi.com Such an analysis can reveal which residues are critical for maintaining the structure, receptor binding, or membrane-disrupting capabilities of the peptide. nih.govmdpi.com For example, an alanine scan of the antimicrobial peptide Aurein 1.2 provided detailed information on its structure-activity relationship, guiding the future design of new analogues. nih.gov
While alanine scanning and specific point mutation analyses are powerful tools for SAR studies, detailed published studies applying these specific techniques to this compound have not been extensively documented in the available research. Such studies would be invaluable in pinpointing the exact residues responsible for its potent antimicrobial and anticancer activities.
Influence of Peptide Truncation and Analog Design
Peptide truncation is a common and effective strategy in peptide engineering to identify the minimal functional domains required for activity. nih.gov This approach can lead to the development of shorter, more cost-effective analogues that may possess superior efficacy or an improved toxicity profile. frontiersin.org
Modifications at the C-terminus and N-terminus of ranatuerin peptides have profound effects on their biological activity. The C-terminus of many ranatuerin peptides, including Ranatuerin-2Pb, features a cyclic heptapeptide (B1575542) domain known as the "Rana box," formed by a disulfide bridge. nih.gov Studies on the related peptide Ranatuerin-2PLx showed that the removal of this C-terminal Rana box markedly decreased its antimicrobial and antiproliferative activity and reduced its helical conformation. nih.gov
However, the role of the Rana box can be complex and peptide-dependent. nih.gov In the case of Ranatuerin-2Pb, an analogue named RPa was created by removing the last two C-terminal residues (RT). nih.gov This modification resulted in a loss of antimicrobial activity against several key pathogens, including Candida albicans and MRSA, and a decrease in helical content, suggesting the importance of these terminal residues. nih.govresearchgate.net Conversely, a more drastically truncated C-terminal analogue of Ranatuerin-2Pb, which also lacked the Rana box but was amidated, demonstrated broad-spectrum antimicrobial activity. nih.govmdpi.com
Building on SAR principles, several truncated analogues of ranatuerin peptides have been designed and evaluated. A notable study on Ranatuerin-2Pb involved the synthesis of two truncated analogues: RPa and RPb. nih.gov
Ranatuerin-2Pb (Parent Peptide): SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
RPa: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC (C-terminal truncation, removal of RT)
RPb: SFLTTVKKLVTNLAAL-NH₂ (Truncated to the first 16 residues with C-terminal amidation)
Evaluation showed that RPa lost significant antimicrobial activity. nih.govnih.gov In contrast, RPb, which consists of the N-terminal 16 amino acids and is C-terminally amidated, retained potent, broad-spectrum antimicrobial activity and showed a higher therapeutic index due to reduced hemolytic activity compared to the parent peptide. nih.govmdpi.com This demonstrates that the N-terminal region of Ranatuerin-2Pb likely constitutes a core functional domain and that truncation, when combined with other modifications like amidation, can be a successful strategy for designing improved peptide therapeutics. researchgate.net
| Peptide | Sequence | Net Charge | Hydrophobicity | Key Activity Summary |
|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | +4 | 0.486 | Broad-spectrum activity but with significant hemolytic effects. |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | +3 | 0.540 | Lost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | +3 | 0.613 | Retained broad-spectrum antimicrobial activity with reduced hemolytic effects. |
Role of Post-Translational Modifications (e.g., Amidation, Cyclization)
Post-translational modifications (PTMs) are enzymatic modifications to peptides and proteins after their biosynthesis, which can significantly impact their structure, stability, and function. nih.gov In this compound and related peptides, key PTMs include C-terminal amidation and the cyclization of the C-terminus via a disulfide bond.
C-terminal amidation is a common PTM in antimicrobial peptides that neutralizes the negative charge of the C-terminal carboxyl group, which has been shown to enhance the antimicrobial activity and stability of many peptides. nih.govresearchgate.net The highly active truncated analogue RPb was designed with a C-terminal amide, which likely contributes to its preserved efficacy despite its shorter length. nih.gov
Cyclization in ranatuerin peptides refers to the formation of the disulfide-bridged "Rana box" at the C-terminus. nih.gov This structural motif can be crucial for the peptide's biological potency. nih.gov The removal of the Rana box from Ranatuerin-2PLx led to a marked reduction in its helical structure and a decrease in both antimicrobial and antiproliferative effects. nih.gov However, the indispensability of this motif is not universal across all ranatuerin-like peptides. nih.gov For some peptides, the removal of the Rana box can reduce toxicity while maintaining sufficient antimicrobial activity, as seen in certain brevinin-2 (B1175259) analogues. nih.gov The success of the linear, amidated RPb analogue suggests that for Ranatuerin-2Pb, the cyclic Rana box is not strictly essential for broad-spectrum antimicrobial action, and its function can be effectively replaced by a stable, amidated N-terminal domain. nih.gov
Biosynthetic Pathways and Genetic Analysis of Ranatuerin 2cpb
Precursor Gene Cloning and Transcriptional Analysis
The genetic blueprint for Ranatuerin-2CPb is encoded within a precursor gene. Through the technique of "shotgun" cloning of cDNA from the skin secretions of frogs, researchers have successfully identified and sequenced the full-length cDNA encoding the ranatuerin-2Pb precursor. nih.gov This molecular cloning has revealed a conserved structural organization typical of amphibian AMP precursors. core.ac.uk
The precursor protein, as deduced from the translated open-reading frame, exhibits several key domains:
A putative signal peptide: This region, typically around 22 amino acids long, directs the nascent polypeptide into the secretory pathway. nih.govnih.govnih.gov
An acidic spacer peptide region: This intervening sequence is located between the signal peptide and the mature peptide. nih.govresearchgate.net
A propeptide convertase processing site: A classical "-KR-" (Lysine-Arginine) cleavage site is present, which is recognized by specific enzymes for the release of the mature peptide. nih.govnih.govnih.gov
The mature peptide sequence: This is the C-terminal portion of the precursor that, after cleavage and modification, becomes the functional this compound. nih.govnih.gov
Transcriptional analysis indicates that the gene encoding for the ranatuerin precursor is actively expressed in the frog's skin. elkhornsloughctp.orgresearchgate.net The presence of inducible gene expression has been noted for some related peptides, where exposure to specific stimuli, such as phenolic acids in the case of certain bacterial enzymes, can regulate transcription. nih.gov While specific transcriptional regulation of this compound has not been detailed, the general model for AMPs suggests that their production is a key component of the frog's innate immune defense system, likely upregulated in response to pathogenic threats. imrpress.com
The following table provides a simplified representation of the domains found in the Ranatuerin-2Pb precursor.
| Domain | Typical Length (Amino Acids) | Function |
| Signal Peptide | ~22 | Directs the precursor to the secretory pathway |
| Acidic Spacer | Variable | May play a role in proper folding and preventing premature activity |
| Cleavage Site | 2 | Recognition site for pro-peptide convertases |
| Mature Peptide | ~28-34 | The final, biologically active antimicrobial peptide |
Mechanism of Pro-peptide Convertase Cleavage
The activation of this compound from its inactive precursor form is a critical step mediated by a class of enzymes known as pro-peptide convertases (PCs). plus.ac.at These serine endoproteases are responsible for cleaving pro-proteins at specific recognition sites, leading to the release of the mature, biologically active peptide. plus.ac.atwikipedia.org
In the case of this compound and other ranatuerin peptides, the precursor contains a highly conserved dibasic cleavage site, typically "-KR-" (Lysine-Arginine). nih.govnih.govnih.gov This motif is a canonical recognition sequence for PCs like furin. plus.ac.atwikipedia.org Furin is a ubiquitous endoprotease found in the trans-Golgi network of the secretory pathway and is known to process a wide variety of pro-proteins. plus.ac.atuniprot.org
The cleavage process occurs after the precursor protein has been synthesized and translocated into the endoplasmic reticulum and then transported to the Golgi apparatus. Within the trans-Golgi network, the acidic environment facilitates the activation of PCs such as furin. plus.ac.at The enzyme recognizes and binds to the "-KR-" site on the ranatuerin precursor and catalyzes the hydrolysis of the peptide bond immediately following the arginine residue. This releases the mature this compound peptide from the N-terminal signal and spacer peptides. nih.govnih.govplus.ac.at
Following cleavage, the mature peptide may undergo further post-translational modifications, such as the formation of an intramolecular disulfide bridge between two cysteine residues, which is a characteristic feature of the ranatuerin-2 (B1576050) family, creating a cyclic domain at the C-terminus. nih.govnih.govgoogle.com
Evolutionary and Phylogenetic Perspectives of Ranatuerin-2 Genes
The study of ranatuerin-2 genes and their corresponding peptides provides valuable insights into the evolutionary relationships among frog species. elkhornsloughctp.orgnih.gov The amino acid sequences of ranatuerin-2 peptides have been used as molecular markers in phylogenetic analyses to infer the evolutionary history of ranid frogs. core.ac.ukresearchgate.net
Cladistic analysis based on the amino acid sequences of ranatuerin-2 peptides has been employed to construct phylogenetic trees. core.ac.ukelkhornsloughctp.org These analyses have shown that the ranatuerin-2 gene is expressed across various members of the Amerana species group of frogs. elkhornsloughctp.orgresearchgate.net The resulting phylogenetic trees often show a segregation of species into distinct clades that are consistent with analyses based on mitochondrial DNA sequences. elkhornsloughctp.org For instance, studies have demonstrated that certain species form a clade that is distinct from others, supporting previous taxonomic classifications and even suggesting revisions to subspecies classifications. elkhornsloughctp.org
The primary structures of ranatuerin-2 peptides, while sharing a conserved C-terminal "Rana box" motif, exhibit considerable variation in their amino acid sequences across different species. core.ac.uknih.gov This molecular diversity is thought to be driven by positive selection, where mutations that confer an advantage in combating specific pathogens are favored and become fixed in a population. nih.govmdpi.com This adaptive evolution results in a diverse arsenal (B13267) of antimicrobial peptides, each with a potentially unique spectrum of activity. nih.govmdpi.com
The ranatuerin-2 gene family itself has likely expanded through gene duplication events, leading to the presence of paralogous genes within a single species. elkhornsloughctp.orgmdpi.com This allows for even greater diversity in the antimicrobial defenses of an individual frog. elkhornsloughctp.org Phylogenetic analyses of ranatuerin-2 and other antimicrobial peptide families have shown complex patterns of intra- and inter-specific divergence, highlighting the dynamic evolutionary pressures acting on these crucial defense molecules. mdpi.com
Advanced Analytical and Spectroscopic Characterization Techniques for Ranatuerin 2cpb
High-Resolution Mass Spectrometry for Molecular Confirmation (e.g., Electrospray Mass Spectrometry)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a peptide's molecular identity. researchgate.net Electrospray ionization mass spectrometry (ESI-MS) is a particularly gentle ionization technique that is well-suited for large, thermally labile biomolecules like peptides, allowing for their transfer into the gas phase with minimal fragmentation. europeanpharmaceuticalreview.com This method is routinely used to determine the molecular weight of peptides with high accuracy, typically within a few parts per million (ppm). lcms.cz
For ranatuerin peptides, ESI-MS serves to verify that the correct amino acid sequence has been synthesized and that any post-translational modifications, such as the crucial intramolecular disulfide bond, have formed correctly. nih.govnih.gov The technique generates a spectrum of multiply charged ions for each species present; deconvolution of this series of mass-to-charge (m/z) ratios yields a highly precise molecular mass of the intact peptide. europeanpharmaceuticalreview.com
In a typical analysis of a related peptide, Ranatuerin-2Pb, ESI-MS was used to confirm its molecular mass following synthesis and purification. nih.gov Similarly, the molecular mass of Ranatuerin-2Cb was determined to be 2784 Da using electrospray mass spectrometry, which aligns with its amino acid composition. nih.gov This process ensures that the synthesized product matches its theoretical molecular weight, thereby confirming its primary structure. nih.govnih.gov
| Peptide | Amino Acid Sequence | Theoretical Mass (Da) | Experimentally Determined Mass (Da) | Technique | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Not specified in source | Confirmed | ESI-MS | nih.gov |
| Ranatuerin-2Cb | GLFLDTLKGLAGKLLQGLKCIKAGCKP | ~2786 | 2784 | ESI-MS | nih.gov |
Advanced Chromatographic Separations (e.g., RP-HPLC for Purity Assessment)
Advanced chromatographic techniques are essential for the purification and purity assessment of synthetic peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing the purity of peptides like Ranatuerin-2CPb. nih.govmdpi.com This method separates molecules based on their hydrophobicity. nih.gov The peptide mixture is passed through a column containing a nonpolar (hydrophobic) stationary phase, and a polar mobile phase is used for elution. Peptides with greater hydrophobicity are retained longer on the column, leading to effective separation from more polar impurities, truncated sequences, or incompletely deprotected species that may arise during solid-phase synthesis.
The purity of the target peptide is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. researchgate.netimpactfactor.org For peptides intended for biological assays, a purity of >95% is generally required. nih.gov For instance, the synthetic peptide Ranatuerin-2Pb and its analogues were purified by RP-HPLC to a purity of greater than 95%. nih.gov The specificity of the method ensures that the peak corresponding to the peptide is free from co-eluting impurities, which can be confirmed using peak purity analysis with a photodiode array detector. researchgate.netcuestionesdefisioterapia.com
| Parameter | Description/Typical Value |
|---|---|
| Column | C18 or C8 reversed-phase column (e.g., Vydac C18) |
| Mobile Phase A | Aqueous solvent with a small amount of acid (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) |
| Mobile Phase B | Organic solvent with a small amount of acid (e.g., 0.1% TFA in acetonitrile) |
| Elution | Gradient elution, with an increasing concentration of Mobile Phase B over time |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV absorbance, commonly at 214-220 nm (peptide bond) or 280 nm (aromatic residues) |
| Purity Threshold | >95% for most biological applications |
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide a complete thermodynamic characterization of binding interactions in solution. nih.govspringernature.com It directly measures the heat change (enthalpy, ΔH) that occurs when two molecules, such as this compound and its biological target (e.g., a bacterial membrane), interact. nih.govdntb.gov.ua This label-free method allows for the determination of key thermodynamic parameters in a single experiment. nih.govusfca.edu
In a typical ITC experiment to study this compound, a solution of the peptide would be titrated into a sample cell containing a suspension of model membranes, such as lipid vesicles that mimic the composition of a bacterial cell membrane. nih.govnih.gov As the peptide binds to the vesicles, heat is either released (exothermic) or absorbed (endothermic), and this is measured by the calorimeter. The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. Fitting this binding isotherm to a suitable model yields the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). nih.govnih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a comprehensive thermodynamic profile of the interaction. This information is crucial for understanding the driving forces behind the peptide's mechanism of action. arxiv.org
| Parameter | Symbol | Significance in Binding Analysis |
|---|---|---|
| Binding Affinity (Association Constant) | Kₐ | Measures the strength of the interaction between the peptide and its target. A higher Kₐ indicates a stronger binding affinity. |
| Stoichiometry | n | Represents the number of peptide molecules that bind to one target molecule (or a defined unit of the target, like a lipid). |
| Enthalpy Change | ΔH | The heat released or absorbed during binding. It reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon complex formation. |
| Entropy Change | ΔS | The change in the degree of disorder of the system upon binding. It is often influenced by conformational changes and the release of bound water molecules (hydrophobic effect). |
| Gibbs Free Energy Change | ΔG | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS). It is the ultimate measure of binding spontaneity; a more negative value indicates a more favorable interaction. |
Computational Chemistry and Molecular Modeling Studies of Ranatuerin 2cpb
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govnih.gov In the context of peptides like Ranatuerin-2CPb, MD simulations provide atomic-level insights into how the peptide interacts with bacterial cell membranes. rsc.org These simulations are central to understanding the mechanisms of action for antimicrobial peptides (AMPs). nih.gov
Researchers utilize MD simulations to model the complex and dynamic process of a peptide approaching, binding to, and inserting into a lipid bilayer, which serves as a mimic of a bacterial membrane. nih.govmdpi.com These simulations can reveal critical information, such as the orientation of the peptide relative to the membrane surface, the depth of its insertion, and the structural changes it induces in the lipid bilayer. rsc.orgmdpi.com For instance, simulations can show whether a peptide lies parallel to the membrane surface or inserts perpendicularly, potentially forming pores or channels. mdpi.combiorxiv.org
Coarse-grained MD simulations, which simplify the representation of molecules to study longer timescale events, are often employed to model the initial self-assembly of a lipid bilayer in the presence of a peptide. nih.govnih.gov This approach can help predict the free energy of insertion, indicating how favorably a peptide moves from an aqueous environment into the hydrophobic membrane core. nih.govnih.gov All-atom MD simulations, while more computationally intensive, provide a detailed view of specific interactions, such as hydrogen bonds between the peptide and lipid headgroups, and the behavior of water molecules at the interface. biorxiv.org Studies have shown that peptides can induce local membrane thinning, alter the order of lipid acyl chains, and promote water penetration into the membrane, all of which are factors in antimicrobial activity. rsc.org
While specific MD simulation studies exclusively focused on this compound are not detailed in the available literature, the general principles derived from simulations of other α-helical AMPs are applicable. nih.govnih.govrsc.orgbiorxiv.org These studies help elucidate how the peptide's structure and physicochemical properties, such as its amphipathic nature, govern its interaction with and disruption of target membranes. rsc.org
Quantum Mechanical and Density Functional Theory (DFT) Studies on Electronic Structure
Quantum mechanical (QM) methods are used in computational chemistry to investigate the electronic structure of molecules from first principles, by solving the Schrödinger equation. idosr.org These methods provide a fundamental understanding of a molecule's properties and reactivity. idosr.orgcharm-eu.eu For peptides like this compound, QM calculations can elucidate the distribution of electrons, molecular orbital energies, and electrostatic potentials, which are key to their biological function. arxiv.org
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a many-body system based on its electron density. idosr.orgnih.gov This approach is computationally more tractable than other high-level QM methods, making it suitable for studying larger molecules like peptides. idosr.org DFT can be used to determine a molecule's stability, reactivity descriptors (such as electrophilicity), and the nature of interactions within the molecule. nih.govmdpi.com The contour maps of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the regions of a molecule most likely to donate or accept electrons, respectively, which is crucial for understanding interaction mechanisms. mdpi.com
The application of these methods, sometimes termed "quantum proteomics," allows for the characterization of proteins and peptides based on their unique electronic properties, such as their permanent dipole moments. arxiv.org While specific DFT or other QM studies on this compound have not been prominently published, the methodology has been applied to other peptides to understand their reactivity and interaction with other molecules. nih.gov Such studies are foundational for rational drug design, helping to predict how modifications to a peptide's structure might influence its electronic properties and, consequently, its biological activity. kaist.ac.krdiva-portal.org
Homology Modeling and De Novo Design of this compound Analogues
The development of new therapeutic agents often involves modifying existing natural molecules to enhance their desired properties. Homology modeling and de novo design are two key computational strategies used for this purpose. nih.gov
Homology modeling involves constructing a three-dimensional model of a target protein or peptide based on its sequence similarity to a related molecule with a known structure. nih.gov For peptides in the ranatuerin family, which share conserved structural features like the C-terminal "Rana box" loop, this technique can be used to predict their conformation. nih.govnih.gov
De novo design , on the other hand, involves creating entirely new peptide sequences with desired properties using computational tools. nih.gov A more common approach, rational design, uses the known structure-activity relationships of a peptide to create analogues with improved function. nih.govmdpi.com This often involves targeted amino acid substitutions or truncations. mdpi.com For this compound, two truncated analogues, named RPa and RPb, have been synthesized to investigate the role of its structure in its biological activity. nih.gov
RPa (SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC): A truncated analogue of this compound.
RPb (SFLTTVKKLVTNLAAL-NH2): A further truncated analogue with C-terminal amidation. nih.gov
The design of these analogues allows researchers to probe the function of different domains of the peptide. For example, the design of analogues of a related peptide, Ranatuerin-2AW, involved substituting cysteine residues to remove the disulfide bridge and truncating the "Rana box" to determine their importance for antimicrobial activity. mdpi.com Further modifications, such as substituting acidic residues with cationic ones (like lysine) or altering hydrophobicity, are common strategies to enhance antimicrobial potency and reduce toxicity. nih.govmdpi.com These design principles are directly applicable to creating novel analogues of this compound for potential therapeutic development.
Prediction of Physiochemical Parameters (e.g., Helical Wheel Projection, Hydrophobic Moment)
The biological activity of antimicrobial peptides is strongly linked to their physicochemical properties. Computational tools are routinely used to predict these parameters from the peptide's amino acid sequence. nih.govnih.gov
For this compound, key predicted parameters include its net positive charge, hydrophobicity, and hydrophobic moment. nih.gov The peptide has a net charge of +4, which facilitates its initial electrostatic attraction to negatively charged bacterial membranes. nih.gov Its hydrophobicity () is calculated to be 0.486, and its hydrophobic moment (µH) is 0.368. nih.gov The hydrophobic moment is a measure of the amphipathicity of a peptide when it forms an α-helix; a high hydrophobic moment indicates a clear separation of hydrophobic and hydrophilic residues on opposite faces of the helix. uci.educnrs.fr This amphipathic structure is crucial for membrane interaction and disruption. nih.gov
A helical wheel projection is a visual representation of an α-helix as viewed down its central axis. unb.brchegg.com This projection clearly displays the distribution of hydrophobic and hydrophilic amino acid residues along the helix. nih.govnih.gov For this compound, the helical wheel plot shows a distinct hydrophobic face, primarily composed of residues like FVLGVIAVVLI, which is shared with its analogue RPa. nih.gov This large hydrophobic surface is designed to interact with the lipid core of the membrane, while the hydrophilic, positively charged residues interact with the lipid head groups and aqueous environment. This segregation of residues is the hallmark of an amphipathic helix and is fundamental to the peptide's mechanism of action. nih.gov
Table 1: Physicochemical Properties of this compound and Analogues Data sourced from Bioevaluation of Ranatuerin-2Pb from the Frog Skin Secretion of Rana pipiens and Its Truncated Analogues. nih.gov
| Peptide | Sequence | Net Charge | Hydrophobicity () | Hydrophobic Moment (µH) |
|---|---|---|---|---|
| This compound | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | +4 | 0.486 | 0.368 |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | +3 | 0.540 | N/A |
| RPb | SFLTTVKKLVTNLAAL-NH2 | +3 | 0.613 | N/A |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| RPa |
| RPb |
| Ranatuerin-2AW |
| Ranatuerin-2P |
| Ranatuerin-2Pa |
| Ranatuerin-2CHb |
| Ranatuerin-2ONa |
| Ranatuerin-2PLx |
| Lysine (B10760008) |
| Cysteine |
| Leucine (B10760876) |
| Tryptophan |
| Serine |
| Alanine (B10760859) |
| Aspartic acid |
| Glycine |
| Valine |
| Isoleucine |
| Threonine |
| Phenylalanine |
| Asparagine |
| Glutamine |
| Arginine |
| Histidine |
| Proline |
| Methionine |
| Tyrosine |
Rational Design and Engineering of Ranatuerin 2cpb Analogues
Peptide Engineering Strategies for Modulated Activity
The modification of native peptide sequences is a cornerstone of developing AMPs with improved therapeutic profiles. For Ranatuerin-2Pb, peptide engineering has focused on truncation and the modulation of physicochemical properties to create analogues with more desirable activities. nih.gov
A key study in this area involved the creation of two truncated analogues of Ranatuerin-2Pb to probe its structure-activity relationship. The native peptide, Ranatuerin-2Pb, was compared against two synthetic analogues:
RPa : An analogue with the two C-terminal residues removed. nih.gov
RPb : An analogue consisting of the 18 C-terminal amino acids of the parent peptide, featuring a C-terminal amidation. nih.gov
These modifications were designed to assess the importance of the C-terminal region and the potential helix-kink-helix structure for antimicrobial and hemolytic activity. nih.gov While Ranatuerin-2Pb showed strong activity against several microbes, the truncated analogue RPb demonstrated a significantly broader spectrum of activity, inhibiting all tested microorganisms, including those resistant to the parent peptide. nih.govnih.gov In contrast, the RPa analogue lost activity against several strains, indicating that simple truncation is not sufficient and that the specific sequence and modification (like amidation) are critical. nih.govnih.gov
| Peptide | Sequence | Net Charge | Hydrophobicity (H) |
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC-RT | +4 | 0.486 |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | +3 | 0.540 |
| RPb | TVIDTIKCKVTGGC-NH₂ | +3 | 0.613 |
Table 1: Physicochemical properties of Ranatuerin-2Pb and its engineered analogues, RPa and RPb. Data sourced from Zhou et al. (2019). nih.gov
A primary goal in AMP engineering is to enhance selectivity for microbial membranes over host (e.g., mammalian) cells, thereby reducing toxicity, often measured as hemolytic activity. The rational design of Ranatuerin-2Pb analogues has successfully achieved this. The parent peptide, Ranatuerin-2Pb, exhibited notable hemolytic activity, with a 50% hemolytic concentration (HC₅₀) of 16.11 µM. nih.govresearchgate.net
The truncated analogue RPb showed a dramatic improvement in membrane selectivity. Its hemolytic activity was significantly lower, with an HC₅₀ value of 178.0 µM, more than ten times higher than the parent peptide. nih.govresearchgate.net This indicates that RPb is far less damaging to red blood cells at concentrations where it is effective against microbes. The RPa analogue also showed reduced hemolysis (HC₅₀ of 63.90 µM) compared to the parent, but its antimicrobial spectrum was compromised. nih.gov
This enhanced selectivity is attributed to achieving a delicate balance between the peptide's amphipathicity and its α-helical content. nih.gov The RPb analogue retains a helical structure necessary for insertion into and disruption of bacterial membranes but likely requires a higher peptide-to-lipid ratio to disintegrate mammalian cell membranes, which have a different lipid composition (e.g., zwitterionic phospholipids (B1166683) and cholesterol) compared to the negatively charged membranes typical of bacteria. nih.govmdpi.com
| Peptide | MIC vs. S. aureus (µM) | MIC vs. E. coli (µM) | MIC vs. MRSA (µM) | HC₅₀ (µM) |
| Ranatuerin-2Pb | 4 | 8 | 8 | 16.11 |
| RPa | 16 | 32 | >64 | 63.90 |
| RPb | 8 | 16 | 16 | 178.0 |
Table 2: A comparison of the antimicrobial and hemolytic activities of Ranatuerin-2Pb and its analogues. Minimum Inhibitory Concentration (MIC) indicates potency against bacteria, while the 50% Hemolytic Concentration (HC₅₀) indicates toxicity to red blood cells. A higher HC₅₀ value signifies lower toxicity and better selectivity. Data sourced from Zhou et al. (2019). nih.govresearchgate.net
The primary mechanism of action for Ranatuerin-2Pb and its analogues is the permeabilization and disruption of the cell membrane. nih.govnih.gov This is a common mechanism for many AMPs, which are drawn to negatively charged bacterial surfaces and then insert into the lipid bilayer, causing leakage of cellular contents and cell death. mdpi.com
While some AMPs are known to cross the bacterial membrane and interact with intracellular targets such as DNA, RNA, or metabolic enzymes, this does not appear to be the primary focus of engineering efforts for the ranatuerin-2 (B1576050) family. mdpi.combiorxiv.orgsci-hub.se The available research on the rational design of Ranatuerin-2Pb analogues has centered on optimizing membrane interactions. nih.gov The rapid killing kinetics observed for Ranatuerin-2Pb and its analogues, which can kill all bacteria within 10 minutes at higher concentrations, are characteristic of a membrane-disruptive mechanism. nih.gov Further studies would be needed to determine if these peptides have significant, functionally relevant intracellular targets.
Design Principles for Investigating Specificity and Mechanisms
The systematic modification of a parent peptide is a fundamental principle for investigating the roles of different structural domains. The design of the Ranatuerin-2Pb analogues, RPa and RPb, exemplifies this approach. By strategically truncating the parent peptide, researchers were able to demonstrate that the C-terminal region, including the "Rana box" motif, is not strictly essential for antimicrobial activity and that a shorter, amidated version (RPb) could even possess a superior activity profile. nih.govfrontiersin.org
Similarly, studies on other ranatuerin-2 family members, such as Ranatuerin-2-AW, have used serine substitution to replace cysteine residues, thereby removing the disulfide bridge of the Rana box. mdpi.com The finding that these analogues retained antibacterial activity confirmed that this cyclic structure was dispensable for its function, allowing for the design of simpler, linear peptides. mdpi.comvulcanchem.com These principles—involving truncation, substitution, and chemical modification—allow researchers to deconstruct the peptide and identify the minimal components necessary for activity, guiding the design of more effective and less complex therapeutic candidates.
The exploration of novel peptide scaffolds typically involves moving beyond simple amino acid substitution or truncation to designing new molecular backbones that mimic the spatial arrangement of key functional groups of the original peptide.
In the case of Ranatuerin-2Pb, research has primarily focused on modifying the existing scaffold rather than creating entirely new ones. The design of the truncated analogue RPb represents a significant alteration of the original scaffold, creating a much shorter and more selective peptide. nih.gov However, this is still a derivative of the natural amino acid sequence.
The development of entirely new scaffolds inspired by ranatuerins, such as those using different backbone chemistries (e.g., peptoids or β-peptides) while positioning key hydrophobic and cationic side chains in a similar 3D orientation, is a potential future direction but is not extensively documented in current literature for this specific peptide family.
Peptidomimetics are molecules designed to mimic peptides but with modified chemical structures to improve properties like stability against enzymatic degradation or bioavailability. wikipedia.org This often involves incorporating non-canonical (non-natural) amino acids or altering the peptide backbone. wikipedia.orgplos.org
While the application of these strategies to Ranatuerin-2Pb specifically has not been detailed in published studies, the concept is well-established for AMPs. nih.govmdpi.com Strategies relevant to the ranatuerin family include:
D-Amino Acid Substitution : Replacing naturally occurring L-amino acids with their D-isomers can render peptides highly resistant to proteases, which are typically specific for L-amino acids. nih.govresearchgate.net A patent covering Rana peptides suggests this as a potential modification. google.com
Backbone Modification : Incorporating non-natural building blocks, such as beta or gamma amino acids, can create novel structures with enhanced stability and defined conformations. google.com
Cyclization and Stapling : These techniques can lock a peptide into its active (e.g., α-helical) conformation, potentially increasing its activity and stability.
Although the documented engineering of Ranatuerin-2Pb has focused on truncation and amidation, the development of peptidomimetics and the incorporation of non-natural amino acids represent a logical next step for creating more drug-like candidates based on its potent and selective scaffold. nih.gov
Future Research Directions and Unexplored Avenues for Ranatuerin 2cpb Research
Advanced Spectroscopic Approaches for Real-Time Conformational Dynamics
To fully comprehend the mechanism of action of Ranatuerin-2CPb, it is crucial to elucidate its three-dimensional structure and conformational changes in real-time. While foundational spectroscopic methods like Nuclear Magnetic Resonance (NMR) have been employed for related peptides, such as Ranatuerin-2CSa, to determine their structure in different solvent environments, future research should leverage more advanced techniques. nih.gov
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) imaging is a powerful tool that can provide real-time insights into the conformational dynamics of peptides. nih.govbiorxiv.org By applying smFRET to this compound, researchers can observe its dynamic sampling of various conformational states as it interacts with bacterial membranes. nih.govbiorxiv.org This would allow for the direct visualization of structural transitions that are critical for its antimicrobial activity. nih.gov Furthermore, techniques like stopped-flow fluorescence can be used to measure the kinetics of conformational changes, such as helix reorientation within a lipid bilayer. nih.gov
| Spectroscopic Technique | Information Gained | Relevance to this compound |
| NMR Spectroscopy | 3D structure in solution | Provides a static model of the peptide's conformation. nih.gov |
| smFRET Imaging | Real-time conformational dynamics | Allows observation of structural changes upon membrane interaction. nih.govbiorxiv.org |
| Stopped-flow Fluorescence | Kinetics of conformational changes | Measures the speed of structural transitions. nih.gov |
Single-Molecule Studies of this compound Interaction with Biological Substrates
Understanding how a single molecule of this compound interacts with its biological targets is paramount. Single-molecule techniques offer the sensitivity to probe these interactions with high precision. rsc.orgpku.edu.cn Atomic Force Microscopy (AFM) can be utilized to measure the adhesion force of a single this compound molecule to various substrates, including bacterial cell wall components. rsc.org This can provide valuable data on the initial binding events that precede membrane disruption.
Furthermore, nanopore sensing represents a promising frontier for studying peptide-membrane interactions at the single-molecule level. nih.gov By engineering a biological nanopore, researchers could potentially observe the translocation of this compound across a lipid bilayer, providing direct evidence for pore formation mechanisms like the "barrel-stave" or "toroidal pore" models. nih.govresearchgate.net This technique could also be adapted to study the kinetics of these events. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic view of this compound's effects on target organisms can be achieved through the integration of multi-omics data. frontlinegenomics.comnih.govscilifelab.sersc.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the peptide. nih.govsib.swiss For instance, transcriptomic analysis (RNA-seq) of bacteria treated with this compound could reveal which genes are up- or down-regulated in response to membrane stress or other cellular insults. sib.swiss
Proteomic analysis could identify changes in protein expression levels, while metabolomics could uncover alterations in metabolic pathways. nih.gov Integrating these datasets can help to unravel the complex interplay of molecular events that lead to bacterial cell death and bridge the gap between genotype and phenotype. nih.govscilifelab.se Sophisticated computational tools are available to facilitate the integration and interpretation of this complex, multimodal data. frontlinegenomics.com
| Omics Layer | Potential Insights for this compound Research |
| Genomics | Identify potential resistance mechanisms in bacteria. |
| Transcriptomics | Understand the gene expression changes in response to the peptide. sib.swiss |
| Proteomics | Analyze the protein-level response to this compound. nih.gov |
| Metabolomics | Uncover metabolic pathways affected by the peptide. nih.gov |
Exploration of Novel Biosynthetic Pathways and Genetic Engineering for Production
The natural source of this compound is the skin secretions of frogs. imrpress.com To ensure a sustainable and scalable supply for research and potential therapeutic applications, exploring its biosynthetic pathway and utilizing genetic engineering for production are crucial next steps. The biosynthetic precursor cDNA for related ranatuerins has been identified through 'shotgun' cloning of frog skin secretion libraries. nih.gov A similar approach can be applied to fully characterize the precursor of this compound.
Once the gene encoding this compound is identified, recombinant DNA technology can be used for its large-scale production. ebsco.comgoogle.comgoogle.com This involves inserting the gene into a suitable expression system, such as E. coli or yeast, to produce the peptide. google.comgoogle.com This method not only provides a reliable source of the peptide but also opens the door for creating modified analogues with potentially enhanced activity or stability through site-directed mutagenesis. nih.gov
Q & A
What methodologies are recommended for isolating and characterizing Ranatuerin-2CPb in biological samples?
Basic Research Question
To isolate and characterize this compound, researchers should employ a combination of chromatographic techniques (e.g., HPLC, LC-MS) for purification and spectroscopic methods (NMR, FTIR) for structural elucidation. Protocols must include details on solvent systems, column parameters, and calibration standards to ensure reproducibility. For biological samples, affinity-based separation (e.g., immunoaffinity chromatography) may enhance specificity. Experimental sections should follow guidelines requiring full disclosure of instrumentation settings, sample preparation steps, and validation metrics (e.g., purity thresholds, detection limits) to enable replication .
How should researchers design experiments to assess the biochemical activity of this compound?
Basic Research Question
Experimental design must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and define variables such as dose-response relationships, control groups (positive/negative), and assay endpoints (e.g., enzymatic inhibition, receptor binding). Use orthogonal assays (e.g., fluorescence-based activity assays and SPR for binding kinetics) to cross-validate results. Document all parameters, including buffer conditions, incubation times, and statistical methods (e.g., ANOVA for dose-dependent effects), adhering to reproducibility standards outlined in analytical chemistry best practices .
What strategies ensure reproducibility in synthesizing this compound?
Basic Research Question
Reproducibility requires rigorous documentation of synthetic protocols, including reagent sources (e.g., supplier catalog numbers), reaction conditions (temperature, pH, catalysts), and purification steps. Provide spectral data (e.g., HRMS, H/C NMR) in supplementary materials, with raw files accessible via repositories like Zenodo. Follow journal guidelines to limit main-text synthesis details to critical steps, reserving exhaustive protocols for supporting information .
What parameters are critical for evaluating the stability of this compound under varying conditions?
Basic Research Question
Stability studies should test thermal, photolytic, and hydrolytic degradation using accelerated stability protocols (e.g., ICH Q1A guidelines). Key parameters include:
- Temperature and humidity : Assess degradation kinetics at 25°C/60% RH and 40°C/75% RH.
- pH : Test solubility and stability across physiological pH ranges (1.2–7.4).
- Analytical endpoints : Quantify degradation products via UPLC-MS and compare to reference standards.
Document results in tabular form (e.g., half-life calculations, degradation pathways) and ensure raw data is archived for peer review .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Address discrepancies through systematic reviews and meta-analyses, evaluating variables such as assay methodologies (e.g., cell-free vs. cell-based systems), compound purity, and biological models. Apply statistical tools (e.g., funnel plots for publication bias, subgroup analysis for dose-dependent effects) to identify confounding factors. Transparently report limitations in original studies, such as insufficient sample sizes or unvalidated endpoints, to contextualize inconsistencies .
How to formulate a research question addressing gaps in this compound’s molecular interactions?
Advanced Research Question
Use the PICO framework to structure the question:
- Population : Target proteins/pathways (e.g., ion channels, kinases).
- Intervention : this compound’s binding affinity/modulatory effects.
- Comparison : Existing ligands or structural analogs.
- Outcome : Mechanistic insights (e.g., allosteric vs. orthosteric modulation).
Prioritize questions that integrate multi-omics data (e.g., cryo-EM for structural dynamics, molecular docking simulations) to bridge gaps in interaction mapping .
What computational approaches optimize the prediction of this compound’s pharmacological effects?
Advanced Research Question
Combine molecular dynamics (MD) simulations with machine learning (e.g., QSAR models) to predict ADMET properties and off-target interactions. Validate predictions using in vitro assays (e.g., CYP450 inhibition, plasma protein binding). Curate training datasets from public repositories (ChEMBL, PubChem) and ensure model transparency by reporting hyperparameters and validation metrics (e.g., ROC curves, RMSE) .
How to design comparative studies between this compound and its structural analogs?
Advanced Research Question
Adopt a scaffold-based comparison strategy:
Structural analysis : Use X-ray crystallography or NMR to identify key pharmacophores.
Functional assays : Test analogs for selectivity (e.g., panel screening against related targets).
SAR tables : Tabulate IC/EC values, logP, and binding energies to correlate structure with activity.
Include negative controls (e.g., scrambled peptides) and validate findings across independent labs to minimize bias .
What frameworks guide the optimization of in vivo experimental conditions for this compound?
Advanced Research Question
Follow the ARRIVE 2.0 guidelines for preclinical studies:
- Dosing regimens : Define MTD (maximum tolerated dose) via escalation studies.
- Endpoint selection : Include behavioral, histological, and biomarker-based outcomes.
- Ethical oversight : Justify sample sizes using power analysis and minimize distress via humane endpoints.
Publish raw data in FAIR-compliant repositories to enhance translational relevance .
How to integrate conflicting omics data in studies on this compound’s mechanism?
Advanced Research Question
Apply multi-omics integration tools (e.g., MOFA+ for transcriptomic-proteomic concordance) to resolve discordant datasets. Use pathway enrichment analysis (KEGG, Reactome) to identify consensus biological processes. Disclose data preprocessing steps (normalization, batch correction) and statistical thresholds (FDR <0.05) to ensure methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
